6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is a heterocyclic organic compound characterized by the presence of a bromophenyl group attached to a dihydro-oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylthiol with an epoxide in the presence of a base, leading to the formation of the oxathiine ring . The reaction conditions often include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and automated systems are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are conducted in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl-substituted oxathiine.
Substitution: Amino or thiol-substituted oxathiine derivatives.
Scientific Research Applications
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 6-(4-Chlorophenyl)-2,3-dihydro-1,4-oxathiine
- 6-(4-Methylphenyl)-2,3-dihydro-1,4-oxathiine
- 6-(4-Nitrophenyl)-2,3-dihydro-1,4-oxathiine
Comparison: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, methyl, and nitro analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to different biological outcomes .
Properties
CAS No. |
61378-99-2 |
---|---|
Molecular Formula |
C10H9BrOS |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H9BrOS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,7H,5-6H2 |
InChI Key |
WMCXFLOBVVNNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.